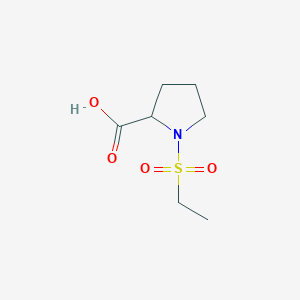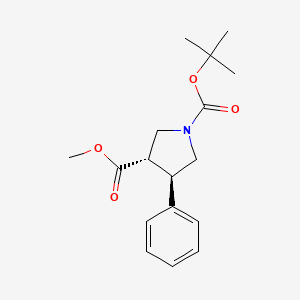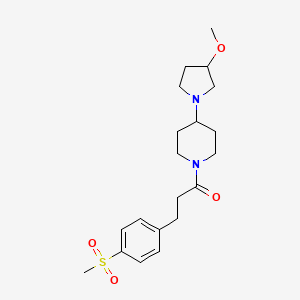![molecular formula C8H9ClF3N5O B2829555 N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methylcarbonic dihydrazide CAS No. 860650-61-9](/img/structure/B2829555.png)
N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methylcarbonic dihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’'-methylcarbonic dihydrazide” is a chemical compound with the IUPAC name phenyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazinecarboxylate . It has a molecular weight of 345.71 and is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11ClF3N3O2/c1-21(20-13(22)23-10-5-3-2-4-6-10)12-11(15)7-9(8-19-12)14(16,17)18/h2-8H,1H3,(H,20,22) .Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 345.71 .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylcarbonic dihydrazide, due to its complex structure, has been explored in various chemical syntheses and reactivity studies. Research by Uneyama and Sugimoto (1992) delves into the preparation of N-substituted trifluoroethanimidic acid hydrazides, leading to the synthesis of trifluoromethylated nitrogen heterocycles through oxidative cyclizations. This work highlights the compound's role in forming structurally diverse nitrogen-containing heterocycles, crucial for pharmaceutical and agrochemical applications (Uneyama & Sugimoto, 1992).
Ligand Chemistry and Metal Complexation
Another avenue of research involves the study of amino-pyridine pentadentate ligands for synthesizing mononuclear Mn(II) complexes, as explored by Hureau et al. (2008). Although not directly using N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylcarbonic dihydrazide, this research underscores the significance of closely related pyridinyl structures in developing complexes with potential applications in magnetic resonance imaging (MRI) and catalysis (Hureau et al., 2008).
Antidepressant and Nootropic Agents Development
Thomas et al. (2016) focused on the synthesis and pharmacological evaluation of compounds based on the pyridine-4-carbohydrazide framework for potential antidepressant and nootropic effects. This study highlights the central nervous system (CNS) activity of derivatives, indicating the therapeutic potential of compounds structurally related to N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylcarbonic dihydrazide in treating depression and enhancing cognitive functions (Thomas et al., 2016).
Molecular Modeling and Ionic Liquids
Research into pyridinium-based ionic liquids, as conducted by Cadena et al. (2006), provides insights into the thermodynamic and transport properties of these substances, which are essential for applications in energy storage and electrochemical devices. The study encompasses molecular dynamics simulations and experimental evaluations, emphasizing the relevance of pyridinyl structures in designing high-performance ionic liquids (Cadena et al., 2006).
Safety and Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, eye protection, and face protection . If it comes into contact with skin, it should be washed off with plenty of soap and water . Dust, fume, gas, mist, vapors, and spray should be avoided .
Mécanisme D'action
Target of Action
The primary target of N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’'-methylcarbonic dihydrazide, also known as 3-amino-1-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}urea, is thought to be spectrin-like proteins in the cytoskeleton of oomycetes . These proteins play a crucial role in maintaining the shape and flexibility of the cells.
Mode of Action
It is believed to interact with its targets byaffecting the spectrin-like proteins in the cytoskeleton of oomycetes . This interaction leads to changes in the structure and function of these proteins, thereby affecting the growth and development of the oomycetes.
Biochemical Pathways
The compound affects the motility of zoospores , the germination of cysts , the growth of the mycelium , and sporulation . These processes are critical for the life cycle of oomycetes, and their disruption can lead to the control of diseases caused by these organisms.
Result of Action
The action of this compound leads to the inhibition of the growth of oomycetes, including strains that are resistant to other fungicides . This results in the control of diseases caused by these organisms, such as late blight of potato.
Propriétés
IUPAC Name |
1-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClF3N5O/c1-17(16-7(18)15-13)6-5(9)2-4(3-14-6)8(10,11)12/h2-3H,13H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFUKJJHBDTOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2829472.png)

![Tert-butyl 5-[(2-chloroacetyl)-methylamino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2829477.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B2829480.png)
![N-[5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-yl]-2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2829482.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B2829485.png)


![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B2829490.png)
![1-Methyl-5-[(2-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2829492.png)
![N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B2829493.png)
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2829494.png)
